2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine ring, a thiazole ring, and a trifluoromethyl-substituted phenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Pyrimidine Ring Introduction: The pyrimidine ring is introduced via nucleophilic substitution reactions, where an amino group on the thiazole ring reacts with a pyrimidine derivative.
Acetamide Formation: The final step involves the acylation of the thiazole-pyrimidine intermediate with 3-(trifluoromethyl)phenylacetyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the trifluoromethyl group on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development.
Medicine
The compound is being investigated for its therapeutic potential, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial. Its ability to interact with biological targets makes it a potential lead compound in drug discovery.
Industry
In the industrial sector, this compound is used in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)-N-phenylacetamide
- 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)-N-(4-trifluoromethylphenyl)acetamide
- 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)-N-(3-chlorophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is unique due to the presence of the trifluoromethyl group on the phenyl ring. This group enhances the compound’s lipophilicity and metabolic stability, making it more suitable for biological applications. Additionally, the trifluoromethyl group can influence the compound’s electronic properties, potentially leading to different reactivity and interaction profiles compared to its analogs.
Properties
IUPAC Name |
2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5OS/c17-16(18,19)10-3-1-4-11(7-10)22-13(25)8-12-9-26-15(23-12)24-14-20-5-2-6-21-14/h1-7,9H,8H2,(H,22,25)(H,20,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPUGZVXAOLRKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC2=CSC(=N2)NC3=NC=CC=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.